葡萄糖鼠李糖苷A

描述

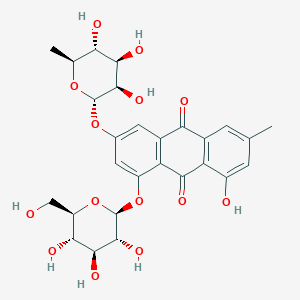

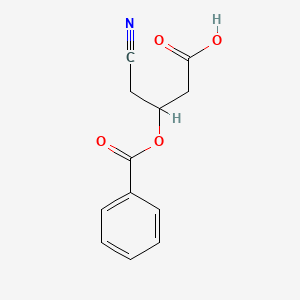

Glucofrangulin A is a monohydroxyanthraquinone.

科学研究应用

抗菌特性

葡萄糖鼠李糖苷A,存在于鼠李树皮中,已被研究其抗菌作用。 研究表明,含有this compound的提取物可以影响环境和益生菌 . 例如,荧光假单胞菌对这些提取物表现出敏感性,表明其在管理生态和健康相关环境中的细菌种群方面具有潜在应用 .

益生菌相互作用

This compound与益生菌肠道细菌的相互作用引起了极大的兴趣。 该化合物对肠道微生物组的影响可能导致其在消化健康方面的应用,潜在地帮助维持有益细菌的平衡 .

泻药作用

传统上,this compound以其泻药特性而闻名。 这种应用在药物领域仍然相关,其中可使用控制剂量来治疗便秘和调节排便 .

溶剂提取效率

This compound的提取效率随所用溶剂的极性而变化。 此知识对于优化研究和工业应用中的提取过程至关重要,确保最大产率和纯度 .

光谱分析用于质量控制

UV-VIS、FT-IR 和气相色谱等光谱分析技术用于确定提取物中this compound的浓度和纯度。 这种应用对于医药和保健产品的生产质量控制至关重要 .

保健食品的潜力

This compound的生物活性表明其作为保健食品成分的潜力。 其对促进健康细菌的影响及其抗氧化特性可在开发功能性食品和补充剂中得到利用 .

环境影响研究

This compound对环境细菌的影响为生态学研究提供了独特的应用。 了解其对不同细菌菌株的影响可以为环境管理实践和生态友好产品的开发提供信息 .

分析方法开发

用于定量this compound的已验证分析方法对于研究和商业应用至关重要。 强大高效液相色谱法和超高效液相色谱法方法的开发支持测量标准化,确保研究之间的一致性 .

安全和危害

Glucofrangulin A is not classified under physical, health, or environmental hazards according to the GHS classification . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Relevant Papers The relevant papers retrieved discuss various aspects of Glucofrangulin A, including its synthesis , molecular structure , and mechanism of action . These papers provide valuable insights into the compound and its potential applications.

作用机制

Target of Action

Glucofrangulin A, a major constituent of Frangula alnus Mill (FAM), also known as alder buckthorn, primarily targets the gut bacteria . It is known for its therapeutic activity and belongs to the anthraquinone O-glycosides .

Mode of Action

Glucofrangulin A interacts with its targets, the gut bacteria, by manipulating their concentration and introducing the strain into a given plant extract . The aglycone moieties of glucofrangulin A are set free in the gut through bacterial β-glycosidases . This interaction results in changes in the gut bacteria, influencing their activity and population.

Biochemical Pathways

It is known that the compound plays a role in the metabolism of gut bacteria

生化分析

Biochemical Properties

Glucofrangulin A plays a significant role in biochemical reactions, particularly in the digestive system. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of Glucofrangulin A is with β-glucosidase, an enzyme that hydrolyzes the glycosidic bond in glucosides, releasing the active anthraquinone aglycone. This interaction is crucial for the compound’s laxative effect, as the aglycone form stimulates peristalsis in the intestines . Additionally, Glucofrangulin A interacts with bacterial β-glycosidases in the gut, which further aids in its conversion to the active form .

Cellular Effects

Glucofrangulin A exerts various effects on different types of cells and cellular processes. In the gastrointestinal tract, it influences cell function by promoting the secretion of water and electrolytes into the lumen, leading to increased bowel movements . This compound also affects cell signaling pathways, particularly those involved in inflammation and immune response. Studies have shown that Glucofrangulin A can modulate the expression of genes related to inflammatory cytokines, thereby reducing inflammation in the gut . Furthermore, Glucofrangulin A impacts cellular metabolism by altering the activity of enzymes involved in energy production and utilization .

Molecular Mechanism

The molecular mechanism of Glucofrangulin A involves several key interactions at the molecular level. The compound binds to specific receptors on the surface of intestinal epithelial cells, triggering a cascade of intracellular signaling events that lead to increased secretion of chloride ions and water into the intestinal lumen . This process is mediated by the activation of protein kinase C and the subsequent phosphorylation of target proteins involved in ion transport . Additionally, Glucofrangulin A inhibits the activity of certain enzymes, such as Na+/K±ATPase, which further contributes to its laxative effect . The compound also influences gene expression by modulating transcription factors involved in inflammatory and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glucofrangulin A have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged storage or exposure to light and heat . In in vitro studies, Glucofrangulin A has shown a time-dependent increase in its laxative effect, with peak activity observed within 6-8 hours of administration . Long-term studies have indicated that Glucofrangulin A can have sustained effects on cellular function, particularly in terms of modulating gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of Glucofrangulin A vary with different dosages in animal models. At low doses, the compound exhibits mild laxative effects, while higher doses result in more pronounced bowel movements and increased water and electrolyte secretion . Threshold effects have been observed, with a minimum effective dose required to achieve the desired laxative effect . At very high doses, Glucofrangulin A can cause adverse effects such as abdominal cramps, diarrhea, and dehydration . These findings highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

Glucofrangulin A is involved in several metabolic pathways, primarily in the gastrointestinal tract. The compound undergoes hydrolysis by β-glucosidase to release the active anthraquinone aglycone . This aglycone is then further metabolized by gut bacteria, resulting in the formation of various metabolites that contribute to its laxative effect . The metabolic pathways of Glucofrangulin A also involve interactions with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination from the body .

Transport and Distribution

The transport and distribution of Glucofrangulin A within cells and tissues are mediated by specific transporters and binding proteins. After oral administration, the compound is absorbed in the small intestine and transported to the liver, where it undergoes further metabolism . Glucofrangulin A is then distributed to various tissues, including the colon, where it exerts its laxative effect . The compound’s transport is facilitated by membrane transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) .

Subcellular Localization

The subcellular localization of Glucofrangulin A is primarily in the cytoplasm of intestinal epithelial cells. The compound is directed to specific compartments within the cells through targeting signals and post-translational modifications . In the cytoplasm, Glucofrangulin A interacts with various enzymes and proteins involved in ion transport and cellular metabolism . This subcellular localization is crucial for the compound’s activity and function, as it ensures that Glucofrangulin A is in the right place to exert its effects on cellular processes.

属性

IUPAC Name |

1-hydroxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-8-3-11-16(13(29)4-8)21(33)17-12(19(11)31)5-10(39-26-24(36)22(34)18(30)9(2)38-26)6-14(17)40-27-25(37)23(35)20(32)15(7-28)41-27/h3-6,9,15,18,20,22-30,32,34-37H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSQZOFVCVOOIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC3=C(C(=C2)OC4C(C(C(C(O4)CO)O)O)O)C(=O)C5=C(C3=O)C=C(C=C5O)C)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70943455 | |

| Record name | 4-(Hexopyranosyloxy)-5-hydroxy-7-methyl-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21133-53-9 | |

| Record name | 4-(Hexopyranosyloxy)-5-hydroxy-7-methyl-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

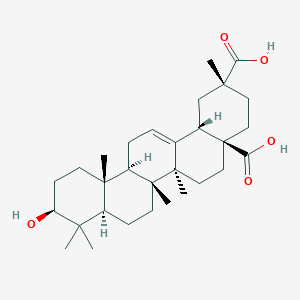

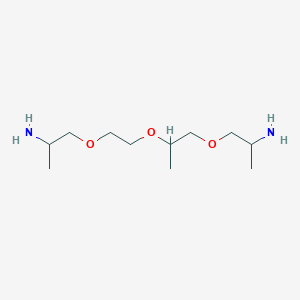

![(1R,4S,5R,8S,9R,10R,11S,12S,16S,18R)-9,12,18-trihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13-dione](/img/structure/B1259258.png)